4-methoxy-N-(1-phenylethyl)aniline
Overview
Description
4-methoxy-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C15H17NO . It appears as a white solid . This compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (OCH3) attached to an aniline (C6H5NH2) molecule . The compound also contains a phenylethyl group .Chemical Reactions Analysis
The metabolic pathways of similar compounds, like fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.31 g/mol . It is a white solid and is stored in a 2-8°C refrigerator .Mechanism of Action
4-MPA acts as an aromatic amine, meaning it can act as a nucleophile in organic synthesis and can be used to form amines, aldehydes, ketones, and other organic compounds. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.
Biochemical and Physiological Effects
4-MPA has been shown to have a variety of biochemical and physiological effects. It has been reported to act as an anti-inflammatory agent, and to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer and anti-microbial effects, as well as to inhibit the growth of certain fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4-MPA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound, with a variety of applications in organic synthesis, coordination chemistry, and the synthesis of complex organic molecules. The main limitation of using 4-MPA in lab experiments is its toxicity, as it can be harmful if inhaled or ingested.
Future Directions
The future of 4-MPA research is promising, as it has a variety of potential applications in the pharmaceutical and scientific research industries. Possible future directions include the development of new synthetic methods for the synthesis of 4-MPA and its derivatives, as well as the development of new applications for 4-MPA in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 4-MPA is needed in order to fully understand its potential therapeutic applications.
Scientific Research Applications
4-MPA has a wide range of applications in scientific research and pharmaceutical industries. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-MPA is also used in the synthesis of a variety of complex organic molecules, such as polymers and dyes. It is also used as a ligand in coordination chemistry, and as a building block for the synthesis of more complex organic molecules.
properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBUMGWVDNFABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103632 | |
Record name | 4-methoxy-N-(1-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2743-01-3 | |
Record name | 4-methoxy-N-(1-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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